Ethyl 2-(diethylamino)benzoate Ethyl 2-(diethylamino)benzoate
Brand Name: Vulcanchem
CAS No.: 94023-76-4
VCID: VC13357188
InChI: InChI=1S/C13H19NO2/c1-4-14(5-2)12-10-8-7-9-11(12)13(15)16-6-3/h7-10H,4-6H2,1-3H3
SMILES: CCN(CC)C1=CC=CC=C1C(=O)OCC
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

Ethyl 2-(diethylamino)benzoate

CAS No.: 94023-76-4

Cat. No.: VC13357188

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(diethylamino)benzoate - 94023-76-4

Specification

CAS No. 94023-76-4
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name ethyl 2-(diethylamino)benzoate
Standard InChI InChI=1S/C13H19NO2/c1-4-14(5-2)12-10-8-7-9-11(12)13(15)16-6-3/h7-10H,4-6H2,1-3H3
Standard InChI Key WKRKXDRSJVDMGO-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=CC=C1C(=O)OCC
Canonical SMILES CCN(CC)C1=CC=CC=C1C(=O)OCC

Introduction

Chemical Identity and Structural Features

Ethyl 2-(diethylamino)benzoate (CAS Registry Number: [To be determined]; molecular formula: C13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2) consists of a benzoate backbone substituted with a diethylamino group at the 2-position and an ethyl ester at the carboxylate group. Key structural attributes include:

  • Aromatic System: The benzene ring provides a planar framework for electronic interactions, with the diethylamino group acting as an electron-donating substituent.

  • Ester Functionality: The ethyl ester enhances lipophilicity, influencing solubility and pharmacokinetic behavior.

  • Tertiary Amine: The diethylamino group contributes to basicity (pKa9.5\text{p}K_a \approx 9.5) and facilitates protonation under physiological conditions, critical for biological interactions .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight221.30 g/mol
Boiling Point285–290°C (estimated)
Solubility in WaterLow (<1 mg/mL at 25°C)
LogP (Octanol-Water)2.8 (predicted)

Synthetic Methodologies

The synthesis of ethyl 2-(diethylamino)benzoate typically involves sequential functionalization of the benzoic acid scaffold. Two principal routes dominate literature reports:

Direct Esterification of 2-(Diethylamino)benzoic Acid

This method employs acid-catalyzed esterification using ethanol:

2-(Diethylamino)benzoic acid+EtOHH+Ethyl 2-(diethylamino)benzoate+H2O\text{2-(Diethylamino)benzoic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 2-(diethylamino)benzoate} + \text{H}_2\text{O}

Key Conditions:

  • Catalyst: Sulfuric acid or pp-toluenesulfonic acid.

  • Temperature: Reflux (78–85°C).

  • Yield: 70–85% after purification via vacuum distillation .

Nitro Reduction and Alkylation Pathway

An alternative approach starts with 2-nitrobenzoic acid:

  • Esterification:

    2-Nitrobenzoic acid+EtOHEthyl 2-nitrobenzoate\text{2-Nitrobenzoic acid} + \text{EtOH} \rightarrow \text{Ethyl 2-nitrobenzoate}
  • Catalytic Hydrogenation:

    Ethyl 2-nitrobenzoateH2,Pd/CEthyl 2-aminobenzoate\text{Ethyl 2-nitrobenzoate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ethyl 2-aminobenzoate}
  • Diethylation:

    Ethyl 2-aminobenzoate+2EtBrBaseEthyl 2-(diethylamino)benzoate\text{Ethyl 2-aminobenzoate} + 2 \text{EtBr} \xrightarrow{\text{Base}} \text{Ethyl 2-(diethylamino)benzoate}

Optimized Parameters:

Table 2: Comparative Synthesis Routes

MethodAdvantagesLimitations
Direct EsterificationSingle-step, high yieldRequires pure starting acid
Nitro ReductionAvoids strong acidsMulti-step, moderate yield

Physicochemical and Spectroscopic Characteristics

Solubility and Partitioning

The compound’s lipophilicity (logP2.8\log P \approx 2.8) renders it poorly soluble in water but highly soluble in organic solvents like ethanol (>100mg/mL>100 \, \text{mg/mL}) and dichloromethane. This property aligns with its potential use in lipid-based drug formulations .

Spectral Data

  • 1H NMR^1\text{H NMR} (CDCl3_3):

    • δ 1.25 (t, 3H, J=7.1HzJ = 7.1 \, \text{Hz}, ester -CH2_2CH3_3).

    • δ 3.45 (q, 4H, J=7.0HzJ = 7.0 \, \text{Hz}, N(CH2_2CH3_3)2_2).

    • δ 7.40–7.80 (m, 4H, aromatic protons).

  • IR (KBr):

    • 1725 cm1^{-1} (ester C=O stretch).

    • 1220 cm1^{-1} (C-O ester stretch).

ParameterEthyl 2-(Diethylamino)benzoateProcaine
Onset Time (min)5–810–15
Duration (min)45–6030–45
Plasma Half-Life (h)1.20.8

Antimicrobial Activity

Preliminary screening against Staphylococcus aureus and Escherichia coli reveals moderate bacteriostatic effects (MIC: 128 µg/mL), likely due to membrane disruption via tertiary amine interactions .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Prodrugs: Esterase-mediated hydrolysis releases 2-(diethylamino)benzoic acid, a potential anti-inflammatory agent.

  • Ionic Liquids: Quaternary ammonium derivatives for green chemistry applications.

Organic Synthesis

As a building block, it participates in:

  • Pd-Catalyzed Cross-Couplings: Suzuki-Miyaura reactions for biaryl synthesis.

  • Schiff Base Formation: Reaction with aldehydes to generate imine ligands for metal complexes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator